molecular formula C15H14N2O3 B2975160 N-benzyl-N-methyl-3-nitrobenzamide CAS No. 195140-22-8

N-benzyl-N-methyl-3-nitrobenzamide

Cat. No.: B2975160
CAS No.: 195140-22-8
M. Wt: 270.288
InChI Key: GUHVVMZEIRNLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-methyl-3-nitrobenzamide” is an organic compound with the linear formula C15H14N2O3 . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a nitro group at the 3-position and N-benzyl-N-methyl substitutions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 270.29 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Antimycobacterial Activity N-benzyl-N-methyl-3-nitrobenzamide derivatives have been investigated for their potential antimycobacterial properties. A study by Wang et al. (2019) highlights the synthesis of novel nitrobenzamide derivatives, including N-benzyl derivatives, showing significant in vitro antitubercular activity. This research opens new avenues for developing effective antimycobacterial agents.

Polymerase Inhibition in DNA Synthesis Benzamide derivatives, including those related to this compound, have been shown to influence DNA synthesis. For instance, Miwa et al. (1981) demonstrated that benzamide and its analogs can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a potential application in understanding and manipulating DNA repair mechanisms.

Cocrystal Formation in Supramolecular Chemistry The formation of ternary cocrystals involving nitrobenzamide compounds, as studied by Tothadi and Desiraju (2013), is another area of application. They investigated the creation of cocrystals using 4-nitrobenzamide and other compounds, mediated by hydrogen and halogen bonds. This research is relevant in the field of supramolecular chemistry for the design of novel crystal structures.

Anticonvulsant Properties Some derivatives of this compound exhibit anticonvulsant properties. Pandey et al. (1981) synthesized a series of these compounds and evaluated their effects on anticonvulsant activity and enzyme inhibition. This suggests potential applications in the development of new anticonvulsant drugs.

Cancer Cell Proliferation Inhibition this compound derivatives have been investigated for their role in inhibiting cancer cell proliferation. Thimmegowda et al. (2008) found that certain derivatives were potent inhibitors against MDA-MB-231 breast cancer cell proliferation, indicating potential therapeutic applications in oncology.

Properties

IUPAC Name

N-benzyl-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)17(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVVMZEIRNLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methyl benzylamine (600 mg, 5 mmol) and triethylamine (1.5 ml, 10 mmol) in anhydrous THF (15 ml), was slowly added 3-nitro benzoyl chloride (1 g, 5.4 mmol) and stirred overnight at room temperature. The solvent was evaporated to give a residue which was dissolved in ethyl acetate and washed thoroughly with water. The organic layer was dried and evaporated to give N-benzyl-N-methyl-3-nitro-benzamide (350 mg, 27%) as solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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